Fmoc-L-2-(3-Thienyl)-glycine

Description

Significance of Unnatural Amino Acids in Peptide Science and Chemical Biology

The twenty standard proteinogenic amino acids form the fundamental building blocks of proteins, dictating a vast range of biological structures and functions. nih.gov However, the exploration of unnatural amino acids (UAAs), which are not genetically encoded, has emerged as a crucial frontier in peptide science, drug discovery, and chemical biology. nih.govsigmaaldrich.com These synthetic or naturally occurring non-proteinogenic amino acids offer a palette of chemical diversity far exceeding that of their natural counterparts. nih.govcpcscientific.com

The incorporation of UAAs into peptide chains is a powerful strategy for designing molecules with novel physicochemical properties. Researchers can enhance binding affinity, improve target selectivity, and increase the stability of peptide-based therapeutics. sigmaaldrich.com Because UAAs are not typically recognized by enzymes responsible for protein degradation, their inclusion can significantly improve the in vivo stability and bioavailability of peptide drugs. cpcscientific.com Furthermore, UAAs serve as indispensable tools for probing biological systems, acting as conformational constraints in peptides, and forming the basis for diverse combinatorial libraries used in high-throughput screening. sigmaaldrich.comcpcscientific.com This strategic expansion of the amino acid repertoire allows for the creation of peptidomimetics and other molecules with enhanced potency, better tissue distribution, and increased selectivity, driving innovation in fields ranging from targeted cancer therapy to the development of novel antimicrobial agents. sigmaaldrich.com

Overview of 9-Fluorenylmethyloxycarbonyl (Fmoc) Chemistry in Chemical Synthesis

The chemical synthesis of peptides is a meticulous, stepwise process that requires the temporary protection of the Nα-amino group of the incoming amino acid to prevent unwanted side reactions. altabioscience.com A landmark development in this field was the introduction of the 9-fluorenylmethyloxycarbonyl (Fmoc) protecting group by Eric Atherton and Bob Sheppard in the late 1970s. lgcstandards.com This technique, known as Fmoc solid-phase peptide synthesis (SPPS), has become a dominant method in both academic and industrial settings. altabioscience.com

In Fmoc SPPS, the peptide is assembled sequentially while anchored to an insoluble resin support, which simplifies the purification process by allowing by-products to be washed away at each step. lgcstandards.com The Fmoc group shields the N-terminus of the amino acid being added. lgcstandards.com A key advantage of the Fmoc strategy is the mild conditions required for its removal; the group is stable in acidic conditions but is readily cleaved by a mild base, typically a solution of piperidine (B6355638) in a polar solvent like N,N-dimethylformamide (DMF). lgcstandards.compublish.csiro.auresearchgate.net This is in contrast to the harsher acidic conditions required for the older tert-butyloxycarbonyl (Boc) protecting group, making Fmoc chemistry compatible with a wider range of sensitive and modified amino acids. altabioscience.comthermofisher.com The efficiency, versatility, and milder conditions of Fmoc chemistry have enabled the routine synthesis of complex and long peptides, making it an invaluable tool in modern life science research. altabioscience.com

Structural Features and Research Context of Fmoc-L-2-(3-Thienyl)-glycine as an Unnatural Amino Acid Derivative

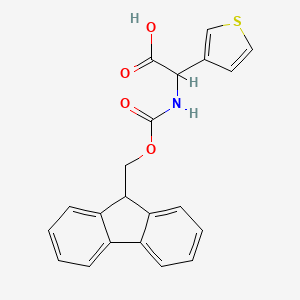

This compound is a specialized chemical building block designed for use in Fmoc-based peptide synthesis. netascientific.com As an unnatural amino acid derivative, its structure combines the key features of the Fmoc protecting group with the unique side chain of L-2-(3-Thienyl)-glycine. The core structure consists of a glycine (B1666218) backbone where one of the α-hydrogens is replaced by a 3-thienyl group—a five-membered aromatic ring containing a sulfur atom. ontosight.ai The "L" designation refers to the specific stereoisomer of the chiral α-carbon. The amino group of this structure is protected by the Fmoc group, rendering it suitable for incorporation into peptide chains via SPPS. netascientific.com

The thienyl side chain distinguishes this compound from natural amino acids, imparting unique properties to the peptides into which it is incorporated. The sulfur-containing aromatic ring can participate in different non-covalent interactions, such as π-stacking, and can alter the conformational preferences and metabolic stability of the resulting peptide. In research, this compound is used as a building block to create novel peptides and peptidomimetics. netascientific.comnetascientific.com Its inclusion allows scientists to systematically modify peptide structure to explore structure-activity relationships, with potential applications in drug development and materials science. netascientific.comontosight.ai

| Property | Value | Source(s) |

| Chemical Formula | C₂₁H₁₇NO₄S | netascientific.compeptide.com |

| Molecular Weight | 379.43 g/mol | netascientific.com |

| CAS Number | 372143-96-9 | arctomsci.com |

| Appearance | White to off-white powder | netascientific.com |

| Primary Application | Solid-Phase Peptide Synthesis (SPPS) | netascientific.com |

Structure

3D Structure

Properties

IUPAC Name |

2-(9H-fluoren-9-ylmethoxycarbonylamino)-2-thiophen-3-ylacetic acid | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C21H17NO4S/c23-20(24)19(13-9-10-27-12-13)22-21(25)26-11-18-16-7-3-1-5-14(16)15-6-2-4-8-17(15)18/h1-10,12,18-19H,11H2,(H,22,25)(H,23,24) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RXQJSFSUCQXAJC-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C2C(=C1)C(C3=CC=CC=C32)COC(=O)NC(C4=CSC=C4)C(=O)O | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C21H17NO4S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

379.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

372143-96-9 | |

| Record name | 2-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)-2-(thiophen-3-yl)acetic acid | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Spectroscopic and Advanced Structural Characterization in Research Contexts

Nuclear Magnetic Resonance (NMR) Spectroscopy for Comprehensive Structural Elucidation

NMR spectroscopy is a powerful, non-destructive technique used to determine the structure of organic molecules by observing the magnetic properties of atomic nuclei. For Fmoc-L-2-(3-Thienyl)-glycine, ¹H and ¹³C NMR are fundamental for confirming the presence of key functional groups and mapping the carbon-hydrogen framework.

Proton Nuclear Magnetic Resonance (¹H NMR) Analysis

¹H NMR spectroscopy provides information about the number of different types of protons, their chemical environment, and their proximity to other protons. In a ¹H NMR spectrum of this compound, distinct signals would be expected for the protons of the fluorenyl, thienyl, and glycine (B1666218) moieties.

Fmoc Group Protons: The eight aromatic protons of the fluorenyl group would typically appear as a series of multiplets in the downfield region, usually between 7.2 and 7.8 ppm. The single proton at the 9-position of the fluorene (B118485) ring (Fmoc-H9) and the two protons of the methylene (B1212753) group (CH₂) attached to the oxygen would also have characteristic shifts.

Thienyl Group Protons: The three protons on the 3-substituted thiophene (B33073) ring would produce distinct signals in the aromatic region, with chemical shifts and coupling patterns characteristic of a 3-substituted thiophene.

Glycine Backbone Protons: The α-proton of the glycine unit and the N-H proton would also be observable. The N-H proton signal is often broad and its position can be solvent-dependent.

A hypothetical data table for the expected ¹H NMR signals is presented below.

| Proton Assignment | Expected Chemical Shift (δ, ppm) | Multiplicity |

| Fmoc Aromatic-H (8H) | 7.20 - 7.80 | Multiplet (m) |

| Thienyl Aromatic-H (3H) | 7.00 - 7.50 | Multiplet (m) |

| Glycine α-H (1H) | ~5.50 | Doublet (d) |

| Fmoc CH₂ (2H) | ~4.40 | Doublet (d) |

| Fmoc CH (1H) | ~4.20 | Triplet (t) |

| Amide N-H (1H) | Variable | Broad (br) |

Table 1: Predicted ¹H NMR Chemical Shifts for this compound.

Carbon-13 Nuclear Magnetic Resonance (¹³C NMR) Analysis

¹³C NMR spectroscopy provides information on the carbon skeleton of a molecule. Each unique carbon atom in this compound would give a distinct signal.

Carbonyl Carbon: The carboxylic acid carbon and the urethane (B1682113) carbonyl carbon of the Fmoc group would appear significantly downfield, typically in the 155-175 ppm range.

Aromatic Carbons: The carbons of the fluorenyl and thienyl rings would generate a series of signals in the aromatic region, generally between 120 and 145 ppm.

Aliphatic Carbons: The α-carbon of the glycine moiety, the Fmoc-C9, and the Fmoc-CH₂ carbons would resonate in the upfield region of the spectrum. General chemical shift ranges for organic compounds suggest these would appear between 40 and 70 ppm. bhu.ac.in

A table summarizing the expected ¹³C NMR data is provided below.

| Carbon Assignment | Expected Chemical Shift (δ, ppm) |

| Carboxylic Acid (C=O) | 170 - 175 |

| Fmoc Urethane (C=O) | 155 - 157 |

| Fmoc Aromatic-C (12C) | 120 - 145 |

| Thienyl Aromatic-C (4C) | 120 - 140 |

| Fmoc CH₂ | 65 - 70 |

| Glycine α-C | 55 - 60 |

| Fmoc C9 | 45 - 50 |

Table 2: Predicted ¹³C NMR Chemical Shifts for this compound.

Two-Dimensional NMR Techniques (e.g., COSY, HSQC, HMBC)

To unambiguously assign all proton and carbon signals and confirm the molecular structure, two-dimensional (2D) NMR experiments are employed.

COSY (Correlation Spectroscopy): This homonuclear experiment identifies protons that are spin-spin coupled, typically those on adjacent carbons. It would be used to confirm the connectivity within the thienyl ring and the coupling between the Fmoc-H9 and the adjacent CH₂ protons.

HSQC (Heteronuclear Single Quantum Coherence): This experiment correlates directly bonded carbon and proton atoms. It would definitively link each proton signal (e.g., the glycine α-H) to its corresponding carbon signal (the glycine α-C).

Mass Spectrometry (MS) for Molecular Weight Determination and Fragmentation Analysis

Mass spectrometry is a key analytical technique that measures the mass-to-charge ratio (m/z) of ionized molecules. It is used to determine the exact molecular weight of a compound, confirming its elemental composition, and to obtain structural information through fragmentation analysis.

Electrospray Ionization Mass Spectrometry (ESI-MS)

ESI-MS is a soft ionization technique that is particularly well-suited for analyzing polar, medium-sized molecules like Fmoc-protected amino acids. In a typical analysis, the sample is dissolved in a suitable solvent and infused into the mass spectrometer.

For this compound (C₂₁H₁₇NO₄S, MW = 379.43), ESI-MS in positive ion mode would be expected to show a prominent signal for the protonated molecule [M+H]⁺ at an m/z of approximately 380.4. Adducts with sodium [M+Na]⁺ (m/z ≈ 402.4) or potassium [M+K]⁺ (m/z ≈ 418.4) are also commonly observed. High-resolution mass spectrometry (HRMS) would be able to confirm the elemental composition by providing a highly accurate mass measurement.

| Ion Species | Calculated Mass-to-Charge Ratio (m/z) |

| [M+H]⁺ | ~380.4 |

| [M+Na]⁺ | ~402.4 |

Table 3: Predicted ESI-MS Molecular Ion Peaks for this compound.

Matrix-Assisted Laser Desorption/Ionization Time-of-Flight (MALDI-TOF) MS

MALDI-TOF is another soft ionization technique often used for analyzing biomolecules and other large organic compounds. The analyte is co-crystallized with a matrix material, which absorbs laser energy and facilitates the desorption and ionization of the analyte molecules, which are then separated based on their time of flight to the detector. nih.gov

Similar to ESI-MS, a MALDI-TOF analysis of this compound would be expected to show a strong signal corresponding to the protonated molecule [M+H]⁺. Tandem mass spectrometry (MS/MS) experiments could be performed on this precursor ion to induce fragmentation. Characteristic fragmentation patterns would include the loss of the Fmoc group (mass ≈ 222.2 Da), which is a common fragmentation pathway for such compounds, providing further structural confirmation.

Infrared (IR) Spectroscopy for Identification of Key Functional Groups

Infrared (IR) spectroscopy is a powerful, non-destructive technique used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation at specific wavenumbers, which correspond to the vibrational frequencies of different bonds. The IR spectrum of this compound provides a unique fingerprint, confirming the presence of its key structural components: the fluorenylmethoxycarbonyl (Fmoc) protecting group, the carboxylic acid, the secondary amine (N-H) of the carbamate (B1207046), and the thienyl ring.

In a typical analysis, the sample is analyzed as a solid, often using a KBr pellet or an Attenuated Total Reflectance (ATR) accessory. mdpi.commostwiedzy.pl The resulting spectrum displays a series of absorption bands, the positions of which are indicative of specific functional groups. For instance, the spectrum of an Fmoc-protected amino acid will prominently feature bands related to the urethane and carboxylic acid moieties. mdpi.comnih.gov

Key expected vibrational bands for this compound include:

O-H Stretch: A broad band typically observed in the 2500-3300 cm⁻¹ region, characteristic of the hydrogen-bonded carboxylic acid hydroxyl group.

N-H Stretch: A moderate band around 3300-3400 cm⁻¹, corresponding to the stretching vibration of the amine in the Fmoc-carbamate group. nih.gov

C-H Stretches: Aromatic C-H stretching from the fluorenyl and thienyl groups appears just above 3000 cm⁻¹ (e.g., 3040-3070 cm⁻¹), while aliphatic C-H stretches from the glycine backbone are found just below 3000 cm⁻¹. nih.gov

C=O Stretches: Two distinct carbonyl stretching bands are expected. The urethane carbonyl (Fmoc group) typically absorbs at a higher wavenumber, around 1710-1740 cm⁻¹, while the carboxylic acid carbonyl appears around 1690-1710 cm⁻¹, often broadened by hydrogen bonding. mostwiedzy.pl

Aromatic C=C Stretches: Multiple sharp bands in the 1450-1600 cm⁻¹ region are characteristic of the aromatic rings of the fluorenyl and thienyl groups. A peak around 1450 cm⁻¹ is often specifically assigned to the fluorenyl group. nih.gov

C-O Stretch: The stretching vibration of the C-O bond in the carboxylic acid and carbamate groups is typically found in the 1200-1300 cm⁻¹ range. nih.gov

The following table provides representative IR absorption bands for Fmoc-protected amino acids, based on literature data for analogous compounds like Fmoc-L-phenylalanine. nih.govresearchgate.net

| Vibrational Mode | Functional Group | Expected Wavenumber (cm⁻¹) |

| N-H Stretch | Carbamate (N-H) | ~3300 - 3400 |

| O-H Stretch | Carboxylic Acid (O-H) | ~2500 - 3300 (broad) |

| Aromatic C-H Stretch | Fluorenyl, Thienyl | ~3040 - 3070 |

| Carbonyl (C=O) Stretch | Urethane (Fmoc) | ~1710 - 1740 |

| Carbonyl (C=O) Stretch | Carboxylic Acid | ~1690 - 1710 |

| Aromatic C=C Stretch | Fluorenyl, Thienyl | ~1450 - 1600 |

| C-O Stretch | Carbamate, Carboxyl | ~1200 - 1300 |

Ultraviolet-Visible (UV-Vis) Spectroscopy for Chromophore Detection and Quantitative Analysis

Ultraviolet-Visible (UV-Vis) spectroscopy measures the electronic transitions within a molecule by quantifying its absorption of UV and visible light. This compound possesses two primary chromophores—the fluorenyl group and the thienyl group—which dominate its UV spectrum. tec5usa.com

The fluorenyl moiety of the Fmoc group is a strong chromophore, exhibiting characteristic absorption maxima below 300 nm. mdpi.com These intense absorption bands are due to π→π* electronic transitions within the conjugated aromatic system. rsc.org The thienyl ring also contributes to the UV absorption in a similar region. The spectrum is typically recorded in a solvent like dimethylformamide (DMF), methanol, or acetonitrile.

A key application of UV-Vis spectroscopy in the context of Fmoc-protected amino acids is the indirect quantification of the compound during solid-phase peptide synthesis (SPPS). tec5usa.comthieme-connect.de The Fmoc group is cleaved using a base, typically a solution of piperidine (B6355638) in DMF. mostwiedzy.pl This cleavage releases the fluorenyl group as a dibenzofulvene-piperidine adduct, which has a strong, characteristic UV absorbance with maxima typically around 289 nm and 301 nm. mostwiedzy.plpeptide.com By measuring the absorbance of this adduct, the amount of amino acid that was loaded onto the solid support can be accurately calculated using the Beer-Lambert law. mostwiedzy.pl

For the intact this compound molecule, the UV-Vis spectrum serves to confirm the presence of the chromophores and can be used for direct quantitative analysis in solution. The expected absorption maxima are primarily dictated by the Fmoc group.

The table below shows expected UV absorption maxima for this compound based on data for other Fmoc-protected aromatic amino acids. mdpi.comrsc.orgnih.gov

| Chromophore | Transition Type | Expected λmax (nm) | Molar Extinction Coefficient (ε) (M⁻¹cm⁻¹) |

| Fluorenyl Group | π→π | ~265 | ~18,000 |

| Fluorenyl Group | π→π | ~290 | ~5,800 |

| Fluorenyl Group | π→π | ~301 | ~7,800 |

| Thienyl Ring | π→π | ~230-240 | Variable |

X-ray Crystallography for Solid-State Molecular Structure Determination

While specific crystal structure data for this compound is not available in the surveyed literature, extensive studies on analogous Fmoc-amino acids, such as Fmoc-L-phenylalanine, provide a clear picture of the expected solid-state interactions. nih.govrsc.orgacs.org The crystal packing is typically dominated by two main types of non-covalent interactions:

π-π Stacking: The large, planar fluorenyl groups of adjacent molecules tend to stack on top of each other, driven by favorable aromatic interactions. The thienyl ring of this compound would also participate in these stacking interactions, further stabilizing the crystal lattice. uni-muenchen.de

Hydrogen Bonding: A network of hydrogen bonds provides crucial directional stability. Key interactions include hydrogen bonds between the N-H of the carbamate group and the carbonyl oxygen of a neighboring carbamate or carboxylic acid, as well as hydrogen bonds between the carboxylic acid hydroxyl and carbonyl groups, often forming dimeric structures. rsc.orgacs.org

These interactions collectively dictate the supramolecular architecture, which can range from simple layered sheets to more complex helical arrangements. researchgate.net The data obtained from such an analysis includes the crystal system, space group, and unit cell dimensions (a, b, c, α, β, γ).

The following table presents the crystallographic data for Fmoc-L-phenylalanine as a representative example of what would be determined for this compound. nih.gov

| Parameter | Value (for Fmoc-L-phenylalanine) |

| Crystal System | Monoclinic |

| Space Group | P2₁ |

| a (Å) | 13.1570 |

| b (Å) | 4.9083 |

| c (Å) | 16.1242 |

| α (°) | 90 |

| β (°) | 113.135 |

| γ (°) | 90 |

| Volume (ų) | 957.94 |

| Z (Molecules per unit cell) | 2 |

Chiroptical Spectroscopy (e.g., Circular Dichroism) for Stereochemical Confirmation

Chiroptical spectroscopy, particularly Circular Dichroism (CD), is an essential technique for confirming the stereochemistry of chiral molecules. CD measures the differential absorption of left- and right-circularly polarized light by a chiral sample. Since this compound possesses a chiral center at the α-carbon, it will produce a characteristic CD spectrum that can confirm its L-configuration.

The CD spectrum of an Fmoc-amino acid is typically characterized by multiple Cotton effects (positive or negative bands) in the UV region (around 200-350 nm). acs.orgnih.gov These signals arise from the electronic transitions of the chromophores (fluorenyl and thienyl groups) located in a chiral environment. The sign and magnitude of these Cotton effects are directly related to the absolute configuration of the amino acid. The L-enantiomer will produce a CD spectrum that is an exact mirror image of the D-enantiomer's spectrum.

Studies on similar Fmoc-L-amino acids, like Fmoc-L-phenylalanine, show characteristic CD signals that confirm their configuration. acs.orgresearchgate.net The spectrum of this compound is expected to exhibit distinct positive and negative peaks associated with the π→π* transitions of the fluorenyl and thienyl chromophores. mdpi.com By comparing the observed spectrum to known data or to the spectrum of the corresponding D-enantiomer, the L-configuration can be unequivocally confirmed. This analysis is crucial for applications in peptide synthesis, where stereochemical purity is paramount.

The following table summarizes the type of data obtained from a CD spectroscopic analysis, with representative values based on published spectra for analogous Fmoc-L-amino acids. acs.orgresearchgate.net

| Wavelength Region (nm) | Associated Chromophore / Transition | Expected Cotton Effect for L-Enantiomer |

| ~300-310 | Fluorenyl (π→π) | Positive/Negative |

| ~260-270 | Fluorenyl (π→π) | Positive/Negative |

| ~210-230 | Thienyl, Amide (π→π, n→π) | Positive/Negative |

| Below 210 | Amide, Fluorenyl (π→π*) | Strong Positive/Negative |

Chemical Reactivity and Derivatization Studies

Mechanism and Kinetics of Fmoc Deprotection using Basic Reagents (e.g., Piperidine)

The 9-fluorenylmethoxycarbonyl (Fmoc) group is a base-labile protecting group widely used in SPPS. Its removal is a critical step, typically achieved using a solution of a secondary amine, most commonly piperidine (B6355638) in a solvent like dimethylformamide (DMF). nih.gov The deprotection mechanism proceeds through a two-step process. Initially, the secondary amine acts as a base to abstract the acidic proton on the fluorenyl ring system. This is followed by a β-elimination reaction, which releases the free amine of the amino acid and a dibenzofulvene (DBF)-piperidine adduct. nih.gov

The kinetics of Fmoc deprotection are influenced by several factors, including the concentration of the basic reagent, the solvent, and the specific amino acid residue. nih.govresearchgate.net Studies have shown that for most amino acids, a 20% piperidine solution in DMF can achieve complete deprotection within minutes. researchgate.net For instance, research on Fmoc-Val-OH demonstrated that with a 5% piperidine solution, deprotection was over 99% complete after 3 minutes. researchgate.net However, the efficiency can vary depending on the steric hindrance around the Fmoc group and the hydrophobicity of the peptide sequence. nih.gov In some cases, incomplete deprotection can occur, leading to deletion sequences in the final peptide. iris-biotech.de To mitigate this, extended reaction times or the use of stronger, non-nucleophilic bases like 1,8-Diazabicyclo[5.4.0]undec-7-ene (DBU) as an auxiliary base can be employed. iris-biotech.de The choice of deprotection reagent and conditions is a balance between ensuring complete Fmoc removal and minimizing base-catalyzed side reactions. nih.gov

Table 1: Common Reagents for Fmoc Deprotection

| Reagent | Typical Concentration | Solvent | Key Considerations |

|---|---|---|---|

| Piperidine | 20% (v/v) | DMF | Standard reagent, generally effective. |

| Piperazine (B1678402) | 5-10% (w/v) | DMF/Ethanol | Considered a safer alternative to piperidine. nih.govrsc.org |

| 4-Methylpiperidine (4MP) | 20% (v/v) | DMF | Similar efficacy to piperidine. nih.gov |

| 1,8-Diazabicyclo[5.4.0]undec-7-ene (DBU) | 1-2% | DMF | Used as an auxiliary base to enhance deprotection efficiency. iris-biotech.de |

Amide Bond Formation Mechanisms in Solution and Solid-Phase Peptide Synthesis

Following the deprotection of the N-terminal amine, the next crucial step in SPPS is the formation of an amide (peptide) bond with the incoming Fmoc-protected amino acid. This reaction involves the activation of the carboxylic acid group of the new amino acid to make it susceptible to nucleophilic attack by the free amine of the resin-bound peptide. libretexts.org

A variety of coupling reagents have been developed to facilitate efficient amide bond formation while minimizing side reactions like racemization. uantwerpen.be These reagents convert the carboxylic acid into a more reactive species. Common classes of coupling reagents include carbodiimides, phosphonium (B103445) salts, and uronium/aminium salts. chempep.com

For the incorporation of Fmoc-L-2-(3-Thienyl)-glycine, standard coupling reagents are generally effective. N,N'-Diisopropylcarbodiimide (DIC) in the presence of an additive like hydroxybenzotriazole (B1436442) (HOBt) or OxymaPure is a widely used combination. The additive acts as a scavenger for reactive intermediates, suppressing side reactions. More advanced coupling reagents such as HBTU (O-(Benzotriazol-1-yl)-N,N,N',N'-tetramethyluronium hexafluorophosphate) and COMU ((1-Cyano-2-ethoxy-2-oxoethylidenaminooxy)dimethylamino-morpholino-carbenium hexafluorophosphate) are also employed, often in combination with a base like diisopropylethylamine (DIEA), to achieve high coupling efficiencies, particularly for challenging sequences. luxembourg-bio.com

Table 2: Selected Coupling Reagents for Peptide Synthesis

| Reagent | Abbreviation | Class | Common Additive/Base |

|---|---|---|---|

| N,N'-Diisopropylcarbodiimide | DIC | Carbodiimide | HOBt, OxymaPure |

| O-(Benzotriazol-1-yl)-N,N,N',N'-tetramethyluronium hexafluorophosphate | HBTU | Uronium Salt | DIEA |

| (1-Cyano-2-ethoxy-2-oxoethylidenaminooxy)dimethylamino-morpholino-carbenium hexafluorophosphate | COMU | Uronium Salt | DIEA |

| 3-(Diethylphosphoryloxy)-1,2,3-benzotriazin-4(3H)-one | DEPBT | Phosphonium Salt |

The efficiency of the coupling reaction can be influenced by several factors, including the steric hindrance of both the incoming amino acid and the N-terminal residue of the growing peptide chain. google.com While the glycine (B1666218) backbone of this compound does not present significant steric bulk, the 3-thienyl side chain can introduce some steric hindrance compared to a simple glycine residue. This may necessitate optimized coupling conditions, such as longer reaction times or the use of more potent coupling reagents, to ensure complete incorporation.

Furthermore, as the peptide chain elongates, the potential for peptide aggregation on the solid support increases, which can hinder the accessibility of the N-terminal amine and reduce coupling efficiency. nih.gov This is a sequence-dependent phenomenon and may require strategies such as the use of chaotropic salts or specialized solvents to disrupt secondary structures and improve reaction outcomes. acs.org

Side Reactions Encountered During Incorporation in Fmoc Solid-Phase Peptide Synthesis

Despite the optimization of deprotection and coupling protocols, several side reactions can occur during the incorporation of amino acids in Fmoc SPPS, leading to impurities in the final peptide product.

Diketopiperazine (DKP) formation is a significant side reaction, particularly when a glycine residue is present at the C-terminal dipeptide stage. du.ac.insigmaaldrich.com This intramolecular cyclization occurs when the free amino group of the N-terminal amino acid attacks the ester linkage connecting the dipeptide to the resin, cleaving the dipeptide from the support. chempep.com The basic conditions used for Fmoc deprotection can catalyze this unwanted reaction. iris-biotech.de

Given that this compound is a glycine derivative, sequences containing this residue at the second position from the C-terminus are susceptible to DKP formation. du.ac.insigmaaldrich.com The extent of this side reaction is influenced by the nature of the resin linker. sigmaaldrich.com To minimize DKP formation, strategies such as using sterically hindered resins (e.g., 2-chlorotrityl chloride resin) or coupling a pre-formed dipeptide can be employed. acs.orgsigmaaldrich.com More recently, alternative Fmoc-removal solutions, such as a combination of DBU and piperazine in N-methyl-2-pyrrolidone (NMP), have been shown to significantly reduce DKP formation compared to the conventional piperidine/DMF treatment. nih.gov

Beyond DKP formation, other sequence-dependent side reactions can occur. One notable issue is aspartimide formation, which happens when an aspartic acid residue is present in the peptide chain. iris-biotech.denih.gov This side reaction is catalyzed by the basic conditions of Fmoc deprotection and can lead to a mixture of by-products. nih.gov While not directly related to this compound itself, it is a common challenge in Fmoc SPPS that peptide chemists must be aware of when designing synthetic strategies.

Another potential issue with arylglycine derivatives is racemization, where the stereochemical integrity of the α-carbon is compromised. researchgate.net The benzylic-like proton on the α-carbon of phenylglycine derivatives is known to be susceptible to epimerization under basic coupling conditions. researchgate.net While specific studies on the racemization of this compound are not widely reported, the structural similarity to phenylglycine suggests that careful selection of coupling reagents and bases is crucial to maintain stereochemical purity. researchgate.net Using coupling reagents like DEPBT or COMU in combination with non-nucleophilic bases such as 2,4,6-collidine or N,N-diisopropylethylamine can help minimize this risk. researchgate.net

Strategies for Mitigation of Unwanted Side Products

The incorporation of this compound into a peptide sequence via Solid-Phase Peptide Synthesis (SPPS) is subject to several potential side reactions common to the Fmoc/tBu strategy. iris-biotech.de Awareness and mitigation of these are critical for achieving high purity and yield of the target peptide.

One of the most common side reactions during the synthesis of long peptides is the formation of aspartimide, particularly when an aspartic acid residue is present in the sequence. nih.gov This is catalyzed by the basic conditions used for Fmoc deprotection (e.g., piperidine) and can also occur under acidic cleavage conditions. nih.gov While not a direct reaction of the thienylglycine residue itself, its presence in a peptide containing aspartate necessitates careful optimization of deprotection steps. Strategies to minimize aspartimide formation include using milder bases or shorter deprotection times.

The thienyl ring itself, while generally stable, can be susceptible to modification under certain conditions. The indole (B1671886) ring of tryptophan, a comparable heterocyclic amino acid, is known to be prone to oxidation and alkylation by cations generated during acid-mediated cleavage. sigmaaldrich.com Using scavengers like triisopropylsilane (B1312306) (TIS) in the cleavage cocktail is essential to prevent such modifications. nih.gov For tryptophan, using a Boc-protected indole (Fmoc-Trp(Boc)-OH) eliminates side reactions with byproducts from arginine deprotection; similar strategies could be considered if the thienyl ring proves overly reactive in specific sequence contexts. sigmaaldrich.com

Furthermore, as an arylglycine derivative, this compound is susceptible to racemization during activation and coupling. The use of coupling reagents known to suppress epimerization, such as DEPBT (3-(diethylphosphoryloxy)-1,2,3-benzotriazin-4(3H)-one), is highly recommended for its incorporation. peptide.com

| Side Reaction | Cause | Mitigation Strategy |

| Diketopiperazine (DKP) Formation | Intramolecular cyclization of a resin-bound dipeptide after Fmoc deprotection, especially with Gly or Pro residues. iris-biotech.desigmaaldrich.com | Use of sterically hindered trityl-based resins (e.g., 2-chlorotrityl resin). sigmaaldrich.com |

| Racemization/Epimerization | Activation of the carboxyl group of the arylglycine moiety. peptide.com | Employ coupling reagents known to minimize racemization, such as DEPBT. peptide.com |

| Aspartimide Formation | Base-catalyzed intramolecular cyclization of aspartate residues during Fmoc deprotection. nih.gov | Use of modified protecting groups on Asp; optimization of base and deprotection time. |

| Alkylation of Thienyl Ring | Reaction with carbocations generated during final acid cleavage (e.g., from resin or protecting groups). sigmaaldrich.com | Addition of scavengers like triisopropylsilane (TIS) to the cleavage cocktail. nih.gov |

Functionalization of the Thienyl Ring for Novel Chemical Entities

The 3-thienyl moiety of this compound offers a versatile platform for post-synthetic modification or for creating novel building blocks. The thiophene (B33073) ring can undergo various chemical transformations, primarily electrophilic aromatic substitution, to introduce new functional groups. This allows for the synthesis of peptides with unique properties or for the creation of peptide-drug conjugates.

The C-H bonds of heterocyclic amino acids can be directly functionalized using transition-metal-catalyzed cross-coupling reactions. acs.org For instance, palladium-catalyzed C-2 arylation has been successfully applied to tryptophan residues within peptides. acs.org Similar methodologies can be envisioned for the thienyl ring of thienylglycine. The positions ortho to the sulfur atom (2- and 5-positions) are typically the most reactive sites for electrophilic substitution. Functionalization could include reactions such as:

Halogenation: Introduction of bromine or iodine atoms, which can then serve as handles for further cross-coupling reactions (e.g., Suzuki, Sonogashira, or Buchwald-Hartwig couplings).

Nitration or Sulfonation: Introduction of electron-withdrawing groups to modify the electronic properties of the ring.

Friedel-Crafts Acylation/Alkylation: Attachment of acyl or alkyl groups to the ring.

These modifications can be performed on the Fmoc-protected monomer before its incorporation into a peptide, creating a library of custom-designed amino acids. Alternatively, such functionalization could potentially be performed on the completed peptide, provided the reaction conditions are compatible with the other amino acid residues present. The development of new linkers for solid-phase synthesis based on highly functionalized thiophenes highlights the chemical tractability and interest in such systems. researchgate.net

| Reaction Type | Reagents & Conditions | Potential Product | Purpose |

| Palladium-Catalyzed Arylation | Aryl halide, Pd catalyst (e.g., Pd(OAc)₂), ligand, base. acs.org | Fmoc-L-2-(Aryl-3-thienyl)-glycine | Introduce diverse aromatic functionalities. |

| Halogenation | N-Bromosuccinimide (NBS) or N-Iodosuccinimide (NIS) | Fmoc-L-2-(Bromo-3-thienyl)-glycine | Create a reactive handle for subsequent cross-coupling. |

| Reductive Amination | Introduction of a formyl group followed by reaction with an amine and a reducing agent. researchgate.net | Fmoc-L-2-(Aminomethyl-3-thienyl)-glycine | Introduce primary, secondary, or tertiary amines for labeling or cyclization. |

| Oxidative Coupling | Oxidizing agent such as FeCl₃. researchgate.net | Oligo- or polythiophene structures | Development of novel materials or probes. |

Derivatization at the Carboxyl Terminus for Ester or Amide Formation

The carboxyl group of this compound is readily converted into esters or amides, which is the fundamental reaction for peptide bond formation. This transformation typically involves the activation of the carboxylic acid with a coupling reagent, followed by nucleophilic attack by an alcohol or an amine. nih.gov

Esterification: The formation of esters (e.g., methyl or ethyl esters) is often performed in solution phase for model studies or for the synthesis of modified C-terminal residues. Standard methods include Fischer esterification under acidic conditions (which would first require removal of the Fmoc group) or reaction with an alkyl halide in the presence of a base like cesium carbonate.

Amidation: In the context of peptide synthesis, amide bond formation is paramount. The choice of coupling reagent is critical to ensure high efficiency and to minimize side reactions, particularly racemization, to which arylglycines are prone. peptide.com The reaction involves combining the Fmoc-amino acid with the free amino group of the growing peptide chain (or another amine) in the presence of a coupling reagent and often an additive.

Common coupling reagents include carbodiimides like N,N'-diisopropylcarbodiimide (DIC) or uronium/aminium salts such as HCTU or HATU. google.com For a sterically demanding and racemization-prone amino acid like this compound, more specialized reagents may be beneficial. peptide.com

| Reagent Class | Example(s) | Key Characteristics |

| Carbodiimides | DIC (N,N'-Diisopropylcarbodiimide) | Cost-effective; often used with additives like HOBt or Oxyma to reduce racemization. |

| Uronium/Aminium Salts | HCTU, TBTU, HATU | Highly efficient and fast-reacting; may require careful control of base to prevent racemization. google.com |

| Phosphonium Salts | PyBOP, PyAOP | Effective for hindered couplings. |

| Organophosphorus Reagents | DEPBT | Particularly useful for coupling easily epimerized amino acids like arylglycines. peptide.com |

Reactions with Other Protecting Groups in Orthogonal Protection Schemes

The utility of this compound in SPPS is greatly enhanced by the principle of orthogonal protection. The Fmoc group is the temporary protecting group for the α-amine, and its removal conditions must be compatible with the permanent protecting groups on the side chains of other amino acids in the sequence. iris-biotech.de

The Fmoc group is labile to bases, typically a solution of 20% piperidine in DMF. masterorganicchemistry.com This allows it to be used in an orthogonal manner with acid-labile and hydrogenolysis-labile protecting groups. total-synthesis.com

Orthogonality with Acid-Labile Groups (e.g., Boc, Trt, tBu): The most common orthogonal strategy in modern SPPS is the Fmoc/tBu approach. iris-biotech.de Side chains of residues like Asp, Glu, Ser, Thr, and Tyr are protected with the tert-butyl (tBu) group, while Lys and Trp can be protected with the tert-butoxycarbonyl (Boc) group. nih.govbiosynth.com These groups are stable to the piperidine used for Fmoc removal but are cleaved simultaneously with the peptide from the resin using strong acid, typically trifluoroacetic acid (TFA). iris-biotech.de The thienyl side chain of this compound does not typically require protection and is stable to these standard deprotection conditions, provided appropriate scavengers are used during the final TFA cleavage. sigmaaldrich.com

Orthogonality with Hydrogenolysis-Labile Groups (e.g., Cbz, Bn): The benzyloxycarbonyl (Cbz or Z) group and benzyl (B1604629) (Bn) esters/ethers are removed by catalytic hydrogenation. masterorganicchemistry.com These groups are stable to both piperidine and, to a large extent, TFA. This allows for a three-dimensional orthogonal scheme where Fmoc, Boc/tBu, and Cbz/Bn groups can be removed selectively. This strategy is useful for the synthesis of complex branched or cyclic peptides where site-specific deprotection is required. The Fmoc group on thienylglycine can be removed without affecting a Cbz-protected lysine, which in turn could be deprotected without cleaving tBu-protected side chains.

| Protecting Group | Abbreviation | Cleavage Condition | Orthogonal to Fmoc? |

| 9-Fluorenylmethoxycarbonyl | Fmoc | 20% Piperidine in DMF (Base) masterorganicchemistry.com | N/A |

| tert-Butoxycarbonyl | Boc | Strong Acid (e.g., TFA) masterorganicchemistry.com | Yes iris-biotech.de |

| tert-Butyl | tBu | Strong Acid (e.g., TFA) iris-biotech.de | Yes iris-biotech.de |

| Trityl | Trt | Mild Acid (e.g., 1-5% TFA) sigmaaldrich.com | Yes |

| Benzyloxycarbonyl | Cbz (or Z) | Catalytic Hydrogenation (e.g., H₂, Pd/C) masterorganicchemistry.com | Yes total-synthesis.com |

| Benzyl | Bn | Catalytic Hydrogenation (e.g., H₂, Pd/C) | Yes |

Incorporation into Peptides and Peptidomimetics via Solid-Phase Synthesis

This compound is primarily utilized in Fmoc-based Solid-Phase Peptide Synthesis (SPPS), a cornerstone technique for the assembly of custom peptides. nih.gov The Fmoc group provides temporary protection of the alpha-amino group, which can be selectively removed under mild basic conditions, typically with piperidine, allowing for the stepwise elongation of the peptide chain. The carboxylic acid is activated using standard coupling reagents to form a peptide bond with the free amine of the resin-bound peptide chain. This iterative process enables the precise installation of the 3-thienylglycine residue at any desired position within a peptide sequence. peptide.com

| Step | Typical Reagents and Conditions | Purpose |

|---|---|---|

| Resin Preparation | Swelling of the solid support (e.g., Rink Amide resin) in a suitable solvent like N,N-dimethylformamide (DMF). | To prepare the solid support for the first amino acid attachment. |

| Fmoc Deprotection | Treatment with 20% piperidine in DMF. | To remove the Fmoc protecting group from the N-terminus of the growing peptide chain, exposing a free amine for the next coupling step. |

| Amino Acid Activation & Coupling | Activation of this compound with a coupling reagent (e.g., HBTU, HATU) and a base (e.g., DIEA) in DMF, followed by addition to the resin. | To activate the carboxyl group of the incoming amino acid to facilitate the formation of a new peptide bond. |

| Washing | Sequential washes with DMF and other solvents like dichloromethane (B109758) (DCM). | To remove excess reagents and byproducts before proceeding to the next cycle. |

| Final Cleavage | Treatment with a strong acid cocktail (e.g., Trifluoroacetic acid (TFA) with scavengers like triisopropylsilane and water). | To cleave the completed peptide from the resin and remove side-chain protecting groups. |

The incorporation of non-canonical amino acids like 3-thienylglycine is a powerful strategy in medicinal chemistry for creating bioactive peptide analogues with enhanced properties. By replacing a natural amino acid with 3-thienylglycine, researchers can fine-tune the pharmacological profile of a peptide. The design process often involves identifying key residues in a native peptide sequence that are crucial for receptor binding or biological function and substituting them with the unnatural analogue. For instance, the aromatic thienyl side chain can serve as a bioisostere for the phenyl group of Phenylalanine or the indole of Tryptophan, potentially leading to altered binding affinities or selectivities for biological targets. The synthesis of these analogues follows standard SPPS protocols, allowing for the creation of peptidomimetics—molecules that mimic natural peptides but may possess improved stability, potency, or bioavailability.

The introduction of a 3-thienylglycine residue can significantly influence the local and global conformation of a peptide. The unique steric and electronic nature of the thienyl ring can disrupt or stabilize secondary structures such as alpha-helices and beta-sheets. Unlike the flexible side chain of glycine, the bulky aromatic side chain of 3-thienylglycine imposes conformational constraints on the peptide backbone. nih.govnih.gov These constraints can induce specific turns or kinks in the peptide chain, which can be critical for achieving the correct three-dimensional fold required for biological activity. The potential for π-stacking interactions between the thienyl ring and other aromatic residues can further stabilize specific folded conformations.

| Structural Feature | Potential Influence of 3-Thienylglycine | Rationale |

|---|---|---|

| α-Helix | Generally disruptive. | The bulky side chain can create steric hindrance that interferes with the tight packing required for an α-helical structure, similar to other bulky non-canonical amino acids. |

| β-Sheet | May promote or disrupt depending on context. | The aromatic ring can engage in favorable side-chain interactions within a β-sheet, but its steric bulk could also prevent optimal backbone hydrogen bonding. |

| β-Turn | Can promote the formation of turns. | The conformational restrictions imposed by the bulky side chain can favor the dihedral angles required for turn structures, helping to define the peptide's overall topology. |

| π-Stacking | Can introduce stabilizing interactions. | The aromatic thienyl ring can stack with other aromatic residues (e.g., Phe, Tyr, Trp, His), creating non-covalent interactions that stabilize a specific folded state. |

One of the primary advantages of incorporating unnatural amino acids into peptide therapeutics is the enhancement of their stability, particularly against enzymatic degradation. Peptides composed solely of natural L-amino acids are often susceptible to rapid cleavage by proteases in the body, limiting their therapeutic utility. Since 3-thienylglycine is not a substrate recognized by common proteases, its inclusion in a peptide sequence can block enzymatic cleavage at or near the site of incorporation. This increased proteolytic resistance leads to a longer biological half-life, allowing for sustained therapeutic effects.

In ligand design, the 3-thienylglycine residue can serve as a structural mimic of natural aromatic amino acids to probe and modulate interactions with biological receptors. drugdesign.org The thienyl ring is a well-established bioisostere of the phenyl ring. While electronically similar in terms of aromaticity, it has a different size, shape, and heteroatom composition, which can lead to novel binding interactions. For example, the sulfur atom can act as a hydrogen bond acceptor or engage in other specific interactions within a receptor's binding pocket. This allows for the design of ligands with improved affinity, selectivity, or agonist/antagonist profiles. Research into NMDA receptor agonists has utilized thienyl-containing amino acid derivatives to explore the glycine binding site, demonstrating the utility of this moiety in designing potent and subtype-specific ligands. nih.govku.dk

| Amino Acid | Side Chain | Key Properties | Potential Role as Mimic |

|---|---|---|---|

| L-2-(3-Thienyl)-glycine | 3-thienyl | Aromatic, heteroatomic (sulfur), potential H-bond acceptor, distinct electronic distribution. | Bioisostere for Phenylalanine, can introduce novel interactions via the sulfur atom. |

| Phenylalanine (Phe) | Benzyl | Aromatic, hydrophobic. | The standard aromatic residue often replaced by thienylglycine to probe binding. |

| Tryptophan (Trp) | Indole | Aromatic, larger surface area, H-bond donor (N-H). | Thienylglycine can mimic its aromatic character but lacks the H-bond donor capability. |

| Tyrosine (Tyr) | Phenol | Aromatic, H-bond donor/acceptor (-OH). | Thienylglycine can mimic the aromatic ring but not the polar hydroxyl group. |

Utilization as a Building Block in Complex Organic Molecule Synthesis

Beyond linear peptides, this compound is a valuable building block for the synthesis of more complex organic molecules, including cyclic peptides and analogues of natural products. researchgate.net The principles of Fmoc-based synthesis can be extended to create macrocyclic structures where the conformational constraints are even more pronounced. The thienyl group can be a key component of a pharmacophore in these complex scaffolds or serve as a handle for further chemical modification. For instance, the thienyl ring can undergo various metal-catalyzed cross-coupling reactions, allowing for the attachment of other functional groups to create highly elaborate molecular structures.

Development of Chemical Probes and Imaging Agents Incorporating this compound

The development of chemical probes and imaging agents often relies on the synthesis of peptides or small molecules that can selectively interact with a biological target. The incorporation of this compound can be advantageous in this context. The unique spectral or chemical properties of the thienyl group can be exploited, or it can serve as a non-perturbing scaffold to which a reporter group (e.g., a fluorophore, a radiolabel, or a biotin (B1667282) tag) is attached. By using SPPS to build a peptide that targets a specific protein or cell type, and including a 3-thienylglycine residue, a probe can be constructed. The thienyl ring itself could be modified post-synthetically to attach the desired label, creating a tool for studying biological processes, diagnosing diseases, or screening for new drugs.

Theoretical and Computational Studies

Quantum Chemical Calculations of Electronic Structure and Reactivity Profiles

Quantum chemical calculations, particularly those employing Density Functional Theory (DFT), are fundamental to elucidating the electronic properties and inherent reactivity of Fmoc-L-2-(3-Thienyl)-glycine. mdpi.com Methods such as the B3LYP hybrid functional combined with a basis set like 6-31G(d,p) are commonly used to optimize the molecule's geometry and compute its electronic characteristics. mdpi.comresearchgate.net

These calculations provide critical insights into the molecule's frontier molecular orbitals—the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy indicates its capacity to accept electrons. The HOMO-LUMO energy gap is a crucial indicator of chemical stability and reactivity. For this compound, the electron-rich thiophene (B33073) ring is expected to significantly influence the distribution and energies of these orbitals.

From these orbital energies, a range of global reactivity descriptors can be calculated, offering a quantitative profile of the molecule's chemical behavior. These include ionization potential, electron affinity, electronegativity, chemical hardness, and softness. Furthermore, mapping the Molecular Electrostatic Potential (MEP) onto the electron density surface reveals the regions most susceptible to electrophilic and nucleophilic attack, highlighting the reactive sites within the molecule, such as the sulfur and oxygen atoms.

| Parameter | Value | Description |

|---|---|---|

| EHOMO | -6.2 eV | Energy of the Highest Occupied Molecular Orbital |

| ELUMO | -1.8 eV | Energy of the Lowest Unoccupied Molecular Orbital |

| Energy Gap (ΔE) | 4.4 eV | Indicator of chemical stability and reactivity |

| Ionization Potential (I) | 6.2 eV | Energy required to remove an electron |

| Electron Affinity (A) | 1.8 eV | Energy released upon gaining an electron |

| Global Hardness (η) | 2.2 eV | Resistance to change in electron distribution |

Conformational Analysis and Energy Landscapes of this compound

The three-dimensional structure of this compound dictates how it influences peptide backbone geometry. Conformational analysis is used to explore the range of possible spatial arrangements of the molecule and their corresponding energies. The bulky Fmoc protecting group and the planar thienyl side chain impose significant steric constraints on the molecule's flexibility. nih.gov

The key degrees of freedom are the dihedral angles of the backbone (φ, ψ) and the side chain (χ). Computational methods can systematically rotate these bonds to generate a potential energy surface, or "energy landscape." This map reveals the low-energy, stable conformations (rotamers) and the energy barriers that separate them. fccc.edu For an amino acid with an aromatic side chain, interactions between the ring and the peptide backbone can lead to specific, preferred orientations. fccc.edu The thienyl group, with its sulfur atom, may also participate in unique non-covalent interactions that stabilize certain conformations. Understanding this intrinsic energy landscape is crucial for predicting how this amino acid will behave when incorporated into a larger peptide structure.

Molecular Dynamics Simulations of Peptides Containing 3-Thienylglycine

Molecular Dynamics (MD) simulations provide a powerful tool to study the dynamic behavior of peptides containing the 3-thienylglycine residue in a simulated biological environment. nih.gov These simulations model the movements of atoms over time by solving Newton's equations of motion, offering insights into peptide folding, stability, and interactions with other molecules like water, ions, or lipid membranes. rsc.orgmdpi.com

A typical MD simulation involves placing a peptide with an incorporated 3-thienylglycine residue into a simulation box filled with water molecules and ions to mimic physiological conditions. An appropriate force field (e.g., AMBER, GROMACS) is chosen to describe the interatomic forces. The simulation then tracks the trajectory of every atom over a period of nanoseconds to microseconds.

Analysis of the resulting trajectories can reveal:

Conformational Stability: How the thienylglycine residue affects the local and global structure of the peptide.

Hydrogen Bonding: The formation and breaking of internal hydrogen bonds, which are critical for secondary structure.

Solvent Interactions: How the hydrophobic thienyl side chain interacts with surrounding water molecules.

Binding Dynamics: The mechanism by which the peptide binds to a target protein or membrane, highlighting the specific role of the thienyl group in π-stacking or other interactions. mdpi.com

| Parameter | Setting | Purpose |

|---|---|---|

| Force Field | AMBER ff14SB | Defines the potential energy and forces between atoms. |

| Solvent Model | TIP3P Water | Explicitly models the aqueous environment. |

| System Size | ~50,000 atoms | Includes peptide, water, and counter-ions in a periodic box. |

| Simulation Time | 200 nanoseconds | Duration of the simulation to observe dynamic events. |

| Temperature | 310 K | Simulates physiological temperature. |

| Pressure | 1 bar | Maintains constant pressure. |

Prediction of Spectroscopic Properties through Computational Methods

Computational methods can accurately predict spectroscopic properties, such as Nuclear Magnetic Resonance (NMR) spectra, which are vital for experimental characterization. nih.gov The process typically involves first optimizing the molecule's geometry using a quantum mechanical method like DFT.

Following optimization, NMR shielding tensors are calculated for each atom. These values are then converted into chemical shifts (δ) by referencing them against a standard compound like tetramethylsilane (B1202638) (TMS). This allows for the prediction of both ¹H and ¹³C NMR spectra. For this compound, these predictions can help assign specific peaks to the protons and carbons of the fluorenyl, thienyl, and glycine (B1666218) moieties, aiding in structural verification. Machine learning algorithms trained on large experimental datasets are also emerging as a rapid and accurate alternative for predicting NMR chemical shifts. nih.gov Similarly, vibrational frequencies can be calculated to predict the Infrared (IR) spectrum, helping to identify characteristic functional group absorptions.

| Proton Group | Predicted δ (ppm) |

|---|---|

| α-CH | 5.45 |

| Thienyl-H2 | 7.40 |

| Thienyl-H4 | 7.10 |

| Thienyl-H5 | 7.35 |

| Fmoc-CH/CH₂ | 4.20 - 4.50 |

| Fmoc-Aromatic | 7.60 - 7.90 |

In Silico Design Principles for Novel Thienylglycine Analogues and Derivatives

In silico design provides a rational, hypothesis-driven approach to creating novel analogues of thienylglycine with improved properties, such as enhanced binding affinity, greater stability, or specific conformational preferences. nih.govmdpi.com This process leverages computational tools to design, screen, and prioritize new molecules before undertaking costly and time-consuming chemical synthesis.

A typical in silico design workflow includes:

Target Identification and Scaffolding: The thienylglycine core serves as the starting scaffold. The design objective is defined, such as targeting a specific protein binding pocket.

Virtual Library Generation: Modifications are made to the scaffold in silico. This could involve adding different functional groups to the thienyl ring or altering the linker between the ring and the backbone to create a virtual library of new derivatives.

Molecular Docking and Scoring: The virtual library is screened against the 3D structure of the target protein. Docking algorithms predict the preferred binding pose of each analogue in the target's active site and assign a score based on the predicted binding affinity.

Refinement and Evaluation: Top-scoring candidates from the initial screen are subjected to more rigorous analysis, such as MD simulations, to assess the stability of the predicted protein-ligand complex. mdpi.com

ADMET Prediction: Computational models are used to predict the Absorption, Distribution, Metabolism, Excretion, and Toxicity (ADMET) properties of the most promising candidates to filter out those with poor drug-like characteristics.

This iterative process of design, screening, and evaluation allows researchers to focus experimental efforts on a small number of highly promising candidates, accelerating the discovery of novel peptide-based molecules. nih.gov

Future Research Directions and Emerging Trends

Development of More Efficient and Sustainable Synthetic Strategies

The conventional solid-phase peptide synthesis (SPPS) utilizing the Fmoc/tBu strategy is the standard method for incorporating amino acids like Fmoc-L-2-(3-Thienyl)-glycine. beilstein-journals.org However, this process is often resource-intensive. Future research is focused on creating more efficient and environmentally friendly synthetic protocols.

Key areas of development include:

Greener Solvents: Reducing reliance on solvents like N,N-dimethylformamide (DMF) by exploring more sustainable alternatives is a major goal in greening the Fmoc/tBu synthesis process. csic.es

Microwave-Assisted SPPS: The use of microwave-assisted automated synthesizers can significantly accelerate coupling reactions, leading to faster synthesis times and potentially higher purity of the final peptide. beilstein-journals.orgrsc.org

Flow Chemistry: Continuous flow synthesis is an emerging strategy for the production of Fmoc-protected amino acid monomers. ed.ac.uk Adapting this for the synthesis of peptides containing sterically hindered residues like 2-(3-Thienyl)-glycine could improve efficiency and scalability.

Optimized Coupling Reagents: Research into novel coupling agents and additives aims to minimize side reactions, such as racemization, particularly when incorporating non-standard amino acids. For instance, additives like HOBt or Oxyma Pure can help suppress epimerization during the activation step.

| Synthesis Strategy | Potential Advantage | Research Focus |

| Green Chemistry | Reduced environmental impact and waste. | Replacement of hazardous solvents with benign alternatives. csic.es |

| Microwave-Assisted SPPS | Increased reaction speed and efficiency. beilstein-journals.org | Optimization of microwave parameters for complex peptides. rsc.org |

| Continuous Flow Synthesis | Improved scalability and process control. ed.ac.uk | Adaptation for multi-step solid-phase synthesis. |

| Advanced Coupling Reagents | Higher purity and reduced side reactions. | Development of reagents that minimize racemization. |

Expansion of Applications in Targeted Chemical Biology and Probe Development

The incorporation of this compound into peptides can imbue them with unique properties useful for chemical biology. The thienyl group, an aromatic heterocycle containing sulfur, can alter the peptide's conformation, stability, and interaction with biological targets.

Future applications are expected in:

Receptor and Enzyme Targeting: The unique structure of 2-(3-thienyl)glycine can be exploited to design peptides with high affinity and selectivity for specific biological receptors or enzymes, making it a valuable tool in drug discovery. chemimpex.com

Neuroscience Research: This compound is utilized in the study of neuropeptides, helping researchers to understand their roles in neurological functions and disorders. chemimpex.com

Development of Biophysical Probes: The thienyl moiety can serve as a subtle intrinsic probe or be further modified with fluorescent or other reporter groups to study peptide-protein interactions, folding, and localization within cells.

Integration with High-Throughput and Automated Synthesis Platforms

The Fmoc protecting group is central to modern automated solid-phase peptide synthesis (SPPS). beilstein-journals.orgresearchgate.net Its removal under mild basic conditions, typically with piperidine (B6355638) in DMF, makes it compatible with a wide range of sensitive amino acids and automated processes. researchgate.netnih.gov The integration of this compound into these platforms is crucial for its widespread use.

Future trends point towards:

Fully Automated Synthesis: Advanced automated synthesizers, including those with microwave capabilities, enable the routine and efficient incorporation of unnatural amino acids like this compound into complex peptide sequences with minimal manual intervention. beilstein-journals.orgrsc.org

High-Throughput Screening: Automation facilitates the rapid synthesis of large peptide libraries where 2-(3-thienyl)glycine is systematically incorporated at various positions. These libraries can then be screened for desired biological activities, accelerating the discovery of novel therapeutic leads.

Exploration of Novel Bioconjugation Chemistries

Bioconjugation, the process of linking molecules to biomolecules like peptides, is essential for creating targeted therapies, diagnostic agents, and research tools. chemimpex.com The thienyl side chain of 2-(3-thienyl)glycine offers a potential site for unique and selective chemical modifications.

Areas for future exploration include:

Thiophene-Based Chemistry: Research into chemical reactions that are selective for the thiophene (B33073) ring could allow for the site-specific attachment of drugs, imaging agents, or polyethylene (B3416737) glycol (PEG) chains to improve the pharmacokinetic properties of peptides.

Orthogonal Bioconjugation: Developing bioconjugation strategies that are orthogonal to reactions targeting natural amino acid side chains (like cysteine or lysine) would provide greater control over the construction of complex bioconjugates. nih.gov This would allow for the creation of multifaceted molecules with precisely positioned functional components. chemimpex.com

Advanced Computational-Guided Design for Functional Materials and Molecules

Computational chemistry and molecular modeling are becoming indispensable tools in molecular design. These methods can predict the properties of peptides containing unnatural amino acids before they are synthesized, saving significant time and resources.

Future directions include:

De Novo Peptide Design: Computational algorithms can be used to design novel peptides with specific functions from the ground up. nih.gov By including parameters for unnatural amino acids like 2-(3-thienyl)glycine, researchers can design ligands with high affinity for therapeutic targets such as vascular endothelial growth factor receptor-3 (VEGFR-3). nih.gov

Functional Materials: Researchers are using computational screening to design self-assembling peptides that form robust nanostructures like vesicles or hydrogels. rsc.org Incorporating 2-(3-thienyl)glycine could be used to fine-tune the electronic or mechanical properties of these materials for applications in drug delivery and tissue engineering. chemimpex.com

Potential in Expanding the Genetic Code (academic context)

A frontier in synthetic biology is the expansion of the genetic code to include more than the 20 canonical amino acids. nih.gov This is achieved by engineering an orthogonal tRNA/aminoacyl-tRNA synthetase pair that uniquely recognizes an unnatural amino acid and incorporates it into a growing polypeptide chain in response to a specific codon (e.g., a stop codon). nih.gov

In this academic context, this compound serves as a building block for the chemical synthesis of short peptides or as a reference compound. The ultimate goal is the direct ribosomal incorporation of such unnatural amino acids. This technology could enable:

Novel Protein Functions: The site-specific incorporation of 2-(3-thienyl)glycine into proteins could create enzymes with novel catalytic activities or proteins with enhanced stability. winthrop.edu

In Vivo Probes: Genetically encoding amino acids with unique spectroscopic or reactive properties allows for the probing of protein structure and function within a living cell. nih.govwinthrop.edu The development of a synthetase for 2-(3-thienyl)glycine would add a new tool to this powerful methodology.

| Research Area | Key Objective | Potential Impact |

| Efficient Synthesis | Develop faster, more sustainable synthetic methods. | Reduced cost and environmental footprint of peptide synthesis. |

| Chemical Biology | Design peptides for specific biological targets. | Novel therapeutics and diagnostic probes. chemimpex.com |

| Automated Synthesis | Integrate into high-throughput platforms. | Accelerated discovery of bioactive peptides. beilstein-journals.org |

| Bioconjugation | Explore unique chemistries of the thienyl group. | Creation of advanced, precisely targeted bioconjugates. chemimpex.com |

| Computational Design | Predict and design functional molecules in silico. | Rational design of high-affinity ligands and smart materials. nih.govrsc.org |

| Genetic Code Expansion | Enable ribosomal incorporation of the amino acid. | Generation of proteins with novel functions and properties in vivo. nih.gov |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.